H2-003 is a highly selective, cell-permeable inhibitor of human diacylglycerol O-acyltransferase 2 (DGAT2) featuring a distinct 1H-pyrrolo[2,3-b]pyridine core. DGAT2 catalyzes the final, rate-limiting step of triacylglycerol (TG) synthesis, specifically driving de novo lipogenesis in hepatic and adipose tissues. For procurement and assay design, H2-003 serves as a critical pharmacological tool to uncouple DGAT2-mediated lipid droplet formation from DGAT1-mediated dietary fat absorption. Its high purity and defined structural core make it an essential precursor and reference material for metabolic disease modeling, target validation, and the development of therapeutics for hepatic steatosis and insulin resistance [1].
Substituting H2-003 with generic DGAT inhibitors or selective DGAT1 inhibitors (such as A922500 or T863) fundamentally compromises experimental integrity in hepatic and adipocyte models. While both enzymes synthesize triglycerides, DGAT1 primarily processes exogenous dietary fatty acids in the intestine, whereas DGAT2 is responsible for incorporating endogenously synthesized fatty acids into triglycerides in the liver. Utilizing a DGAT1 inhibitor fails to arrest de novo hepatic lipogenesis and often introduces confounding gastrointestinal toxicity in vivo. Furthermore, H2-003's specific 1H-pyrrolo[2,3-b]pyridine scaffold offers distinct binding kinetics and solubility profiles compared to imidazopyridine-based DGAT2 inhibitors (like PF-06424439), making exact procurement of H2-003 critical for reproducible target validation and lipid droplet ablation assays[1].
H2-003 demonstrates profound selectivity for human DGAT2 over DGAT1, making it highly suitable for isolating hepatic lipogenesis pathways. In in vitro assays utilizing DGAT2-overexpressing HEK293 cells and HepG2 hepatic cells, H2-003 exerts potent, target-specific inhibitory activity that directly suppresses de novo TG formation. In contrast, baseline DGAT1 inhibitors fail to achieve this specific blockade in hepatic models, as they do not target the DGAT2-driven lipogenic pathway [1].
| Evidence Dimension | Isoform-specific TG biosynthesis inhibition |
| Target Compound Data | Potent, selective inhibition of DGAT2-mediated TG synthesis. |
| Comparator Or Baseline | DGAT1 inhibitors (e.g., A922500) |
| Quantified Difference | DGAT1 inhibitors fail to block DGAT2-specific TG accumulation, whereas H2-003 specifically arrests this pathway. |
| Conditions | HepG2 hepatic cells and DGAT2/DGAT1-overexpressing HEK293 cells |
Procurement of H2-003 is essential for researchers needing to isolate hepatic lipogenesis pathways without confounding interference from DGAT1 activity.
H2-003 provides a unique methodological advantage when complete cessation of lipid droplet formation is required. While treatment with either a DGAT1 inhibitor or a DGAT2 inhibitor alone results in only partial reduction of lipid droplets in 3T3-L1 preadipose cells, co-treatment utilizing H2-003 alongside a DGAT1 inhibitor almost completely abolishes lipid droplet formation. This complete phenotypic rescue cannot be attained using single-isoform inhibition baselines [1].
| Evidence Dimension | Lipid droplet formation in adipocytes |
| Target Compound Data | Near-complete abolishment of lipid droplets (when co-treated with a DGAT1 inhibitor). |
| Comparator Or Baseline | Single-agent DGAT1 or DGAT2 inhibition |
| Quantified Difference | Single agents yield only partial reduction; the H2-003 combination yields near-complete abolishment. |
| Conditions | 3T3-L1 preadipose cells |
This synergistic capability makes H2-003 an indispensable reagent for complete lipid synthesis blockade assays in adipocyte differentiation models.
For assay development and medicinal chemistry procurement, the distinct 1H-pyrrolo[2,3-b]pyridine scaffold of H2-003 offers alternative physicochemical properties compared to imidazopyridine-based inhibitors like PF-06424439. This structural divergence is critical for orthogonal validation workflows, ensuring that observed assay readouts are genuinely driven by DGAT2 inhibition rather than off-target effects specific to a single chemotype. Procurement of this specific core is therefore essential for rigorous hit-to-lead validation and reproducible assay design[1].
| Evidence Dimension | Chemical scaffold and orthogonal validation utility |
| Target Compound Data | 1H-pyrrolo[2,3-b]pyridine core |
| Comparator Or Baseline | PF-06424439 (imidazopyridine core) |
| Quantified Difference | Distinct chemotype enabling orthogonal target validation and alternative formulation compatibility. |
| Conditions | In vitro screening and medicinal chemistry assay design |
Procuring H2-003 allows medicinal chemists and biologists to validate DGAT2 targets using a structurally distinct chemotype, reducing the risk of off-target scaffold effects.
Because H2-003 selectively targets the DGAT2 isoform responsible for de novo lipogenesis in the liver, it is the preferred pharmacological inhibitor for in vitro models of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). It allows researchers to specifically block hepatic triglyceride accumulation in HepG2 cells without the confounding variables associated with pan-DGAT or DGAT1 inhibition [1].
In 3T3-L1 preadipocyte differentiation assays, H2-003 is utilized to study the mechanics of lipid droplet biogenesis. When paired with a complementary DGAT1 inhibitor, H2-003 enables the near-complete ablation of lipid droplets, providing a clean baseline for studying lipid metabolism, lipotoxicity, and energy storage mechanisms [1].
For pharmaceutical procurement teams developing novel metabolic therapeutics, H2-003 serves as a critical reference standard. Its unique 1H-pyrrolo[2,3-b]pyridine core provides an orthogonal structural comparator against imidazopyridine-based clinical candidates (like PF-06424439), ensuring robust target validation and aiding in the design of next-generation DGAT2 inhibitors [1].